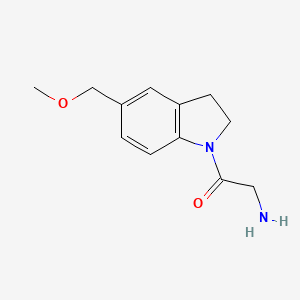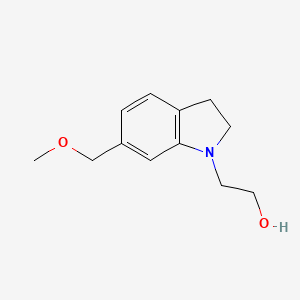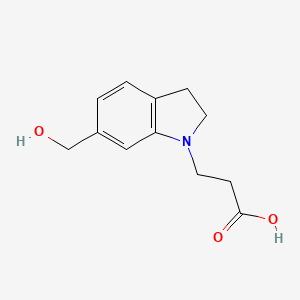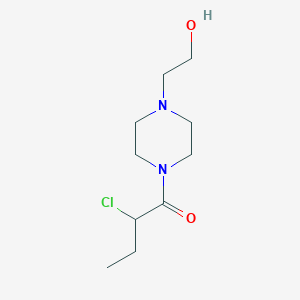
2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one”, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Biological Buffering Agent
“2-Chloro-1-(4-(2-hydroxyethyl)piperazin-1-yl)butan-1-one” is structurally related to HEPES, a well-known biological buffer. As a buffering agent, it can maintain a stable pH in biological and chemical solutions, which is crucial for various biochemical reactions. It’s particularly useful in cell culture systems where precise pH control is necessary for cell viability and function .
Protein Synthesis Studies
Due to its buffering capacity, this compound can be used in protein synthesis studies. It helps in maintaining the pH during the in vitro synthesis of proteins, ensuring that the enzymes involved in the translation process remain active and efficient .
Oxidative Phosphorylation Research
In studies of oxidative phosphorylation, maintaining the pH is vital for the proper functioning of the electron transport chain. This compound can be used to buffer the media in which such biochemical processes are studied, providing a controlled environment for accurate results .
Liquid Chromatography
The compound’s buffering properties make it suitable for use in liquid chromatography, particularly in the preparation of mobile phases where pH can significantly affect the separation process. It ensures that the pH remains stable throughout the chromatographic run, leading to more reliable and reproducible results .
Molecular Biology Applications
In molecular biology, maintaining the pH is essential for reactions like PCR, restriction digestion, and ligations. This compound can be used to prepare buffer solutions that facilitate these molecular biology applications, ensuring that the enzymes involved retain their activity .
Cell Culture Reagent
As a cell culture reagent, this compound can be used to formulate media that support the growth and maintenance of cells in vitro. Its buffering capacity helps in regulating the pH of the culture medium, which is critical for cell health and experimental consistency .
properties
IUPAC Name |
2-chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-2-9(11)10(15)13-5-3-12(4-6-13)7-8-14/h9,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXULMKEVJGVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



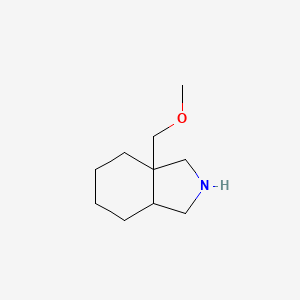
![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478843.png)

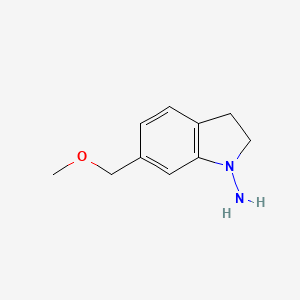
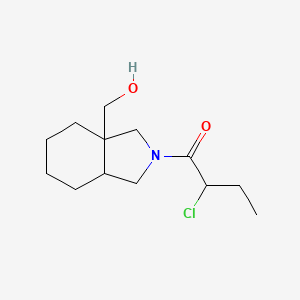
![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478853.png)



